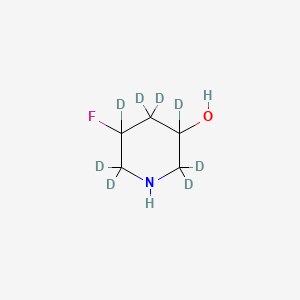
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol typically involves multiple steps. One common method involves the fluorination of a piperidine precursor. For example, the fluorination of pyridine by CoF3 at elevated temperatures (150°C) can yield fluorinated products . The reaction conditions often require careful control of temperature and the use of specific fluorinating agents to achieve the desired product.
Industrial Production Methods
Industrial production of fluorinated piperidines may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process may also include purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated compound with similar applications in chemistry and biology.
Fluoropyridines: A class of compounds with similar fluorine substitution patterns and applications.
Uniqueness
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination can result in distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be as effective.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2,2,3,4,4,5,6,6-octadeuterio-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI-Schlüssel |
NEKACQUHAHXIIL-JVKIUYSHSA-N |
Isomerische SMILES |
[2H]C1(C(C(NC(C1([2H])F)([2H])[2H])([2H])[2H])([2H])O)[2H] |
Kanonische SMILES |
C1C(CNCC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


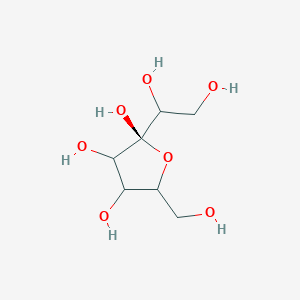
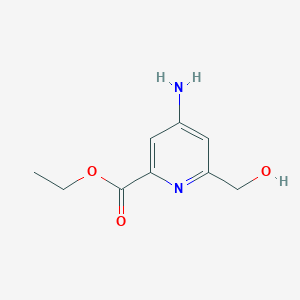
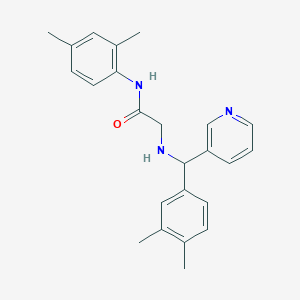
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
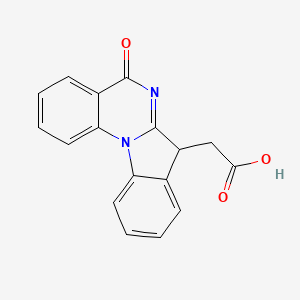
![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)
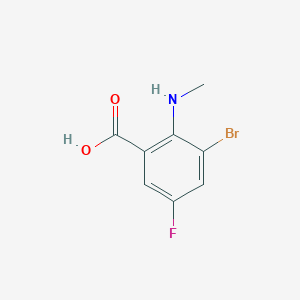
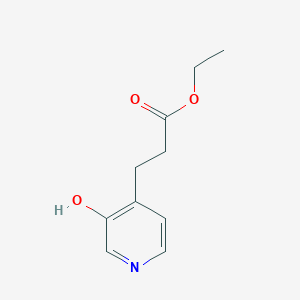
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
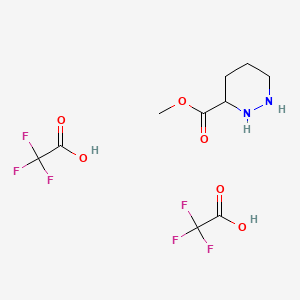
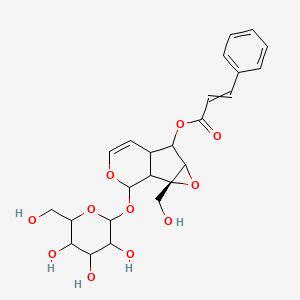
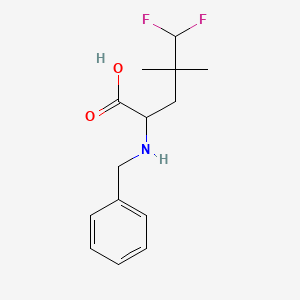
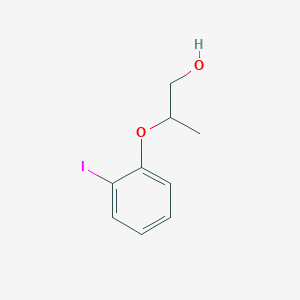
![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
